17beta-Estradiol-16,16,17-d3

Catalog No.
S788214
CAS No.
79037-37-9
M.F
C18H24O2
M. Wt
275.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17beta-Estradiol-16,16,17-d3

CAS Number

79037-37-9

Product Name

17beta-Estradiol-16,16,17-d3

IUPAC Name

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C18H24O2

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D

InChI Key

VOXZDWNPVJITMN-SPGJGCHISA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Synonyms

(17α)-Estra-1,3,5(10)-triene-3,17-diol-d3; 1,3,5-Estratriene-3,17α-diol-d3; 13β-Methyl-1,3,5(10)-gonatriene-3,17α-diol-d3; 17-Epiestradiol-d3; 17α-Oestradiol-d3; 3,17-Dihydroxyestratriene-d3; 3,17α-Dihydroxyoestra-1,3,5(10)-triene-d3; Alfatradiol-d3

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O

Isotope-Labeled Internal Standard:

17beta-Estradiol-16,16,17-d3 (17β-estradiol-d3) is a stable isotope-labeled analog of 17β-estradiol, a naturally occurring sex steroid hormone. Due to the presence of three deuterium atoms (d3) replacing hydrogen atoms in its structure, 17β-estradiol-d3 possesses a slightly different mass compared to its unlabeled counterpart. This distinct mass difference makes it a valuable tool in scientific research, particularly in mass spectrometry (MS)-based assays for the quantification of 17β-estradiol in various biological samples like blood, tissues, and cell cultures [, ].

During an MS analysis, both the unlabeled 17β-estradiol and its d3-labeled counterpart will ionize and form separate peaks in the mass spectrum. By comparing the intensity ratio of the analyte peak (unlabeled 17β-estradiol) to the internal standard peak (17β-estradiol-d3), researchers can accurately determine the concentration of the analyte in the sample, compensating for potential variations in sample preparation, instrument response, and matrix effects [, ].

17beta-Estradiol-16,16,17-d3 is a deuterated derivative of 17beta-estradiol, characterized by the substitution of three hydrogen atoms with deuterium (D) at the 16 and 17 positions of the steroid structure. Its molecular formula is C18H21D3O2, and it has a molecular weight of approximately 275.40 g/mol. This compound is primarily utilized in research settings, particularly in studies involving estrogenic activity and metabolic pathways due to its stable isotopic labeling which aids in mass spectrometry applications .

Typical of steroid hormones. It can participate in:

  • Hydroxylation: Similar to other estradiols, it can be hydroxylated at different positions, influencing its biological activity.
  • Conjugation: The compound may undergo conjugation reactions with glucuronic acid or sulfate, affecting its solubility and excretion.
  • Metabolic Degradation: It can be metabolized by enzymes such as cytochrome P450, leading to various metabolites that retain or alter estrogenic activity .

17beta-Estradiol-16,16,17-d3 exhibits biological activities similar to those of natural 17beta-estradiol. It binds to estrogen receptors (ERs), which are nuclear hormone receptors that regulate gene expression. The binding induces various physiological responses, including:

  • Regulation of Gene Transcription: Activation of estrogen-responsive genes involved in reproductive functions and secondary sexual characteristics.
  • Non-genomic Signaling: Interaction with membrane-associated estrogen receptors leading to rapid cellular responses such as calcium influx and activation of kinases .

Due to its labeled nature, it is particularly useful in pharmacokinetic studies to trace the metabolic fate of estradiol in biological systems.

The synthesis of 17beta-Estradiol-16,16,17-d3 typically involves:

  • Starting Material: The synthesis often begins with natural estradiol or its derivatives.
  • Deuteration: The incorporation of deuterium can be achieved through various methods:
    • Exchange Reactions: Using deuterated solvents or reagents to facilitate hydrogen-deuterium exchange.
    • Catalytic Methods: Employing catalysts that promote the substitution of hydrogen atoms with deuterium under specific conditions .
  • Purification: The final product is purified using chromatography techniques to ensure high purity levels suitable for research applications.

17beta-Estradiol-16,16,17-d3 has several applications in scientific research:

  • Mass Spectrometry: Used as an internal standard for quantifying estradiol levels in biological samples.
  • Pharmacokinetics: Assists in studying the metabolism and distribution of estradiol in vivo.
  • Endocrine Research: Facilitates investigations into estrogenic effects and mechanisms within various biological systems .

Interaction studies involving 17beta-Estradiol-16,16,17-d3 focus on its binding affinity for estrogen receptors and its effects on downstream signaling pathways. Research indicates that this compound retains significant binding affinity for both ER alpha and ER beta receptors, allowing for detailed studies on receptor-mediated actions and potential therapeutic implications for hormone-related conditions .

Several compounds are structurally similar to 17beta-Estradiol-16,16,17-d3. Here are some notable examples:

Compound NameCAS NumberKey Features
17beta-Estradiol50-28-2Natural form; primary female sex hormone
Estrone53-16-7A weaker estrogen; converted from estradiol
17alpha-Estradiol57-63-6Isomer with different receptor interactions
17beta-Estradiol-2,4,16,16,17-d5221093-45-4Another deuterated variant used for similar studies

Uniqueness

The uniqueness of 17beta-Estradiol-16,16,17-d3 lies in its specific labeling with deuterium at positions 16 and 17. This modification allows researchers to trace metabolic pathways more accurately than with non-labeled compounds. Additionally, the specific isotopic labeling helps distinguish between endogenous and exogenous sources of estradiol during pharmacokinetic studies .

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Dates

Modify: 2023-08-15

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